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Cat. No.: B15585914 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
MPO-IN-28, primarily recognized as a potent, irreversible inhibitor of Myeloperoxidase (MPO)

with an IC50 of 44 nM, has emerged as a valuable synthetic intermediate in the field of drug

discovery.[1][2][3] Beyond its well-documented role as an MPO inhibitor, MPO-IN-28 has been

utilized as a key building block in the synthesis of novel therapeutic agents, most notably a

series of Gram-positive bacterial DNA polymerase III inhibitors.[4] This document provides

detailed application notes and protocols for the use of MPO-IN-28 as a synthetic intermediate,

along with an overview of the biological context of its derivatives.

MPO-IN-28 is also known to exhibit other biological activities, including antagonism of the

adenosine A2B receptor (Ki = 2.15 µM) and agonism of the neuropeptide Y-like receptor 7

(NPYLR7).[4] Its chemical structure, N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, offers

multiple reactive sites that can be strategically employed in the construction of more complex

molecules.

Chemical and Physical Properties
A summary of the key chemical and physical properties of MPO-IN-28 is provided in the table

below. This data is essential for planning synthetic transformations and ensuring proper

handling and storage.
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Property Value Reference

Molecular Formula C11H13N5O [1][2][4]

Molecular Weight 231.25 g/mol [1][3]

CAS Number 37836-90-1 [1][2][4]

Appearance Solid [4]

Purity ≥98% (HPLC) [2][4]

Solubility DMSO: ~22.73-46 mg/mL [1][2][3]

Water: Insoluble [3]

Ethanol: Insoluble [3]

Storage
Powder: -20°C for up to 3

years
[1][3]

In solvent: -80°C for up to 1

year
[1][3]

Application as a Synthetic Intermediate: Synthesis
of Quinazolin-2-ylamino-quinazolin-4-ols
MPO-IN-28 serves as a crucial precursor for the synthesis of quinazolin-2-ylamino-quinazolin-

4-ols, a novel class of non-nucleoside inhibitors of bacterial DNA polymerase III. These

compounds have demonstrated potent antibacterial activity against major Gram-positive

pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

The general synthetic strategy involves the reaction of a carbamate derivative of MPO-IN-28
with an appropriately substituted isatoic anhydride. This convergent approach allows for the

rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols
Protocol 1: Synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine (MPO-IN-28)
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The synthesis of MPO-IN-28 can be achieved through a multi-step process starting from

substituted anilines. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-7-methoxy-4-methylquinazoline

A mixture of 1-(2-amino-4-methoxyphenyl)ethanone and an appropriate cyclizing agent (e.g.,

chloroacetonitrile in the presence of HCl gas) is heated to form the 2-chloromethyl-quinazoline

intermediate. Subsequent manipulation of the chloromethyl group can yield the desired 2-

chloro-7-methoxy-4-methylquinazoline.

Step 2: Guanidinylation of 2-chloro-7-methoxy-4-methylquinazoline

The 2-chloroquinazoline intermediate is reacted with guanidine hydrochloride in a suitable

solvent, such as isopropanol or DMF, often in the presence of a base, to yield MPO-IN-28.

Detailed Protocol (Exemplary):

To a solution of 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) in anhydrous isopropanol,

add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as

diisopropylethylamine (DIEA) (1.5 eq).

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., dichloromethane/methanol gradient) to afford pure MPO-IN-28.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols from an MPO-IN-28 Derivative

This protocol describes the synthesis of the final DNA polymerase III inhibitors from a

carbamate-protected MPO-IN-28 intermediate.

Step 1: Preparation of the Carbamate Intermediate
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The guanidine group of MPO-IN-28 can be reacted with an activating agent like triphosgene in

a solvent such as tetrahydrofuran (THF) to form a reactive carbamate intermediate.

Step 2: Condensation with Isatoic Anhydride

The carbamate intermediate is then reacted with a substituted isatoic anhydride in a polar

aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIEA at

elevated temperatures.

Detailed Protocol (General):

To a solution of MPO-IN-28 (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) at room

temperature and stir until the formation of the carbamate intermediate is complete (monitor

by TLC).

In a separate flask, dissolve the appropriately substituted isatoic anhydride (1.1 eq) and

DIEA (2.0 eq) in DMF.

Add the solution of the carbamate intermediate to the isatoic anhydride solution.

Heat the reaction mixture to 100°C and stir for several hours until the reaction is complete.

Cool the reaction to room temperature, and pour into water to precipitate the product.

Collect the solid by filtration, wash with water, and dry under vacuum.

Purify the crude product by recrystallization or column chromatography to yield the desired

quinazolin-2-ylamino-quinazolin-4-ol.

Confirm the structure and purity of the final compound using analytical techniques such as

NMR, MS, and HPLC.

Biological Activity of MPO-IN-28 Derivatives
The quinazolin-2-ylamino-quinazolin-4-ols synthesized using MPO-IN-28 as an intermediate

are potent inhibitors of bacterial DNA polymerase III, an essential enzyme for bacterial

replication. This inhibition leads to bacterial cell death.
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Mechanism of Action and Signaling Pathway
Bacterial DNA polymerase III is a multi-subunit enzyme responsible for the majority of DNA

synthesis during replication in prokaryotes. The inhibition of this enzyme stalls the replication

fork, leading to the cessation of DNA synthesis and ultimately, cell death. The quinazolin-2-

ylamino-quinazolin-4-ols act as non-nucleoside inhibitors, meaning they do not compete with

the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, they are competitive with

the DNA template, suggesting they bind to a site on the enzyme that affects its interaction with

the DNA.
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Experimental Workflow for Synthesis of DNA Polymerase III Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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